5H-dibenzo[d,f][1,3]diazepine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
7H-benzo[d][1,3]benzodiazepine |
InChI |
InChI=1S/C13H10N2/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)15-9-14-12/h1-9H,(H,14,15) |
InChI Key |
FOXFAVLYBRUMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=CN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5h Dibenzo D,f 1 2 Diazepines and Derivatives
Cyclization Approaches for the Dibenzo[d,f]rsc.orgrsc.orgdiazepine Ring System
Cyclization reactions form the cornerstone of many synthetic routes to dibenzo[d,f] rsc.orgrsc.orgdiazepines. These methods typically involve the formation of the central seven-membered ring from appropriately substituted biphenyl (B1667301) or diarylamine precursors.
Iron-Catalyzed Oxidative C-C Homocoupling of Diarylamines
A notable approach involves the iron-catalyzed oxidative C-C homocoupling of diarylamines to generate 2,2′-bis(arylamino)-1,1′-biaryls. researchgate.net These biaryl compounds serve as crucial building blocks for the subsequent construction of the dibenzo[d,f] rsc.orgrsc.orgdiazepine (B8756704) ring system. researchgate.net The iron catalyst, often in the form of hexadecafluorophthalocyanine-iron(II) (FePcF₁₆), facilitates the coupling reaction, typically using air as the sole oxidant. nih.govwindows.net This methodology has been shown to be effective for the coupling of various diarylamines. nih.gov The resulting 2,2′-bis(arylamino)-1,1′-biaryls can then be cyclized to form the desired seven-membered heterocyclic ring. researchgate.net
Elemental Sulfur-Mediated Cyclocondensation of 2,2′-Biphenyldiamines
An efficient and practical synthesis of dibenzo[d,f] rsc.orgrsc.orgdiazepines has been developed through a three-component reaction involving 2,2′-biphenyldiamines, 2-chloroacetic acid derivatives, and elemental sulfur. nih.gov This method is distinguished by its operational simplicity, often proceeding in water, and its tolerance of a variety of functional groups. nih.gov The reaction is believed to proceed through a cascade of thioamidation and cyclocondensation steps. rsc.org This elemental sulfur-mediated approach provides access to previously unknown 2-carboxamide-substituted dibenzo[d,f] rsc.orgrsc.orgdiazepines and is adaptable for large-scale synthesis. nih.govpskgu.ru
Table 1: Elemental Sulfur-Mediated Synthesis of Dibenzo[d,f] rsc.orgrsc.orgdiazepines
| Starting Material (2,2'-Biphenyldiamine) | 2-Chloroacetic Acid Derivative | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2,2'-Diaminobiphenyl | 2-Chloro-N-phenylacetamide | 2-(Phenylcarbamoyl)-5H-dibenzo[d,f] rsc.orgrsc.orgdiazepine | 85 | nih.gov |
| 4,4'-Dichloro-2,2'-diaminobiphenyl | 2-Chloro-N-(4-methoxyphenyl)acetamide | 8,10-Dichloro-2-((4-methoxyphenyl)carbamoyl)-5H-dibenzo[d,f] rsc.orgrsc.orgdiazepine | 78 | nih.gov |
Phosphine-Catalyzed Annulation Strategies for 1,3-Diazepine Derivatives
Phosphine-catalyzed annulation reactions have emerged as a powerful tool for the construction of seven-membered heterocyclic rings, including 1,3-diazepine derivatives. rsc.orgrsc.orgdntb.gov.ua These reactions often involve [4+3] or [4+4] cycloadditions between β′-acetoxy allenoates and N,N-dinucleophiles. rsc.orgrsc.org This strategy provides efficient access to functionalized 1,3-diazepines under mild reaction conditions. rsc.org While not directly forming the dibenzo[d,f] rsc.orgrsc.orgdiazepine core in one step, the resulting diazepine derivatives can serve as versatile intermediates for further elaboration.
Condensation Reactions Involving o,o′-Diaminobiphenyl Precursors
The condensation of o,o′-diaminobiphenyl with various carbonyl compounds is a classical yet effective method for synthesizing the dibenzo[d,f] rsc.orgrsc.orgdiazepine skeleton. nih.gov This approach is analogous to the well-established synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones. researchgate.netjyoungpharm.orgnih.govnih.gov The reaction is typically catalyzed by an acid and proceeds with high selectivity. nih.gov The choice of the carbonyl component allows for the introduction of diverse substituents onto the diazepine ring.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of N-heterocycles, and the construction of dibenzo[d,f] rsc.orgrsc.orgdiazepines is no exception. These methods offer high efficiency and broad functional group compatibility.
Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Type)
The Buchwald-Hartwig amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds and has been successfully applied to the synthesis of dibenzodiazepines. bohrium.combenthamscience.comwikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org
A general and highly efficient one-pot protocol has been developed where readily accessible precursors are cross-coupled with ammonia (B1221849), followed by a spontaneous intramolecular condensation to form the dibenzodiazepine ring system. nih.govacs.org This strategy is versatile and can be applied to the synthesis of a wide variety of substituted dibenzodiazepines. nih.gov The choice of phosphine (B1218219) ligand is often crucial for the success of the reaction. researchgate.net
Table 2: Palladium-Catalyzed Synthesis of Dibenzo[d,f] rsc.orgrsc.orgdiazepines
| Aryl Halide Precursor | Amine | Catalyst/Ligand | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromo-2'-aminobenzophenone | Ammonia | Pd₂(dba)₃ / t-BuXPhos | 11-Phenyl-5H-dibenzo[b,e] rsc.orgscispace.comdiazepine | 85 | nih.gov |
| 2-Chloro-2'-aminobenzophenone | Ammonia | Pd(OAc)₂ / SPhos | 11-Phenyl-5H-dibenzo[b,e] rsc.orgscispace.comdiazepine | 75 | researchgate.net |
This methodology has been shown to be tolerant of various functional groups and can be used to construct a diverse library of dibenzodiazepine derivatives. The reaction mechanism is believed to proceed through the typical catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
Optimization of Reaction Conditions and Catalyst Systems
The construction of the dibenzo[d,f] Current time information in Denbighshire, GB.nih.govdiazepine skeleton often relies on intramolecular cyclization reactions. The optimization of these reactions is crucial for achieving high yields and purity. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are prominent in this field. nih.gov
A key strategy involves the double N-arylation of a suitable diamine precursor with a di-halogenated biphenyl derivative, or the intramolecular cyclization of an N,N'-diaryl-methanediamine derivative. The choice of catalyst, ligand, base, and solvent plays a pivotal role in the success of these transformations.
For instance, in the synthesis of related 1,3-benzodiazepines, palladium acetate (B1210297) (Pd(OAc)₂) has been identified as an effective catalyst. mdpi.com The optimization process often involves screening various ligands and bases to find the ideal combination for a specific substrate.
Table 1: Example of Optimized Conditions for a Related Palladium-Catalyzed Cyclization
| Parameter | Condition | Role in Reaction |
|---|---|---|
| Catalyst | Palladium Acetate (Pd(OAc)₂) | Facilitates the carbon-nitrogen bond formation. |
| Ligand | CPhos | Stabilizes the palladium catalyst and promotes reductive elimination. |
| Base | Potassium pivalate (B1233124) (PivOK) | Activates the N-H bond of the amine. |
| Solvent | Toluene | Provides a suitable medium for the reaction at elevated temperatures. |
| Temperature | 110 °C | Provides the necessary activation energy for the cyclization. |
This table illustrates typical parameters optimized for palladium-catalyzed N-arylation reactions leading to benzodiazepine (B76468) systems, based on methodologies for related structures. mdpi.com
The development of synergistic catalytic systems, for example using a combination of a transition metal and an ionic liquid, represents another avenue for optimization, aiming for milder reaction conditions and easier product purification. researchgate.net
Mechanistic Investigations of Regioselectivity and Pathway
Understanding the reaction mechanism is fundamental to controlling regioselectivity, especially when synthesizing unsymmetrical dibenzodiazepines. In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves oxidative addition, ligand exchange, and reductive elimination.
The regioselectivity of C-H arylation on a pre-formed dibenzodiazepine core or the selective cyclization of an unsymmetrical precursor is often directed by the electronic and steric properties of the substituents on the aromatic rings. For example, in the synthesis of related nitrogenous heterocycles, computational and experimental studies have been employed to elucidate the factors governing the reaction pathway. These studies help in predicting the outcome of reactions with new substrates and in designing more selective catalysts. nih.gov
A proposed mechanism for the formation of related 1,3-benzodiazepinones involves an intramolecular alkyne hydroarylation process. mdpi.com The key steps include the coordination of the palladium catalyst to the alkyne, followed by migratory insertion and protonolysis to yield the cyclized product. The regioselectivity is determined at the migratory insertion step, favoring the formation of the seven-membered ring.
Similarly, in the synthesis of imidazo[1,2-e] Current time information in Denbighshire, GB.nih.govmdpi.comtriazepines, a possible mechanism involves an intramolecular nucleophilic substitution, followed by the elimination of hydrogen chloride and a prototropic shift to form the final stable product. researchgate.net Such mechanistic insights are crucial for predicting and controlling the regiochemical outcome of complex multi-step syntheses.
Palladium-Catalyzed Direct C-H Arylation for Non-Symmetrical and Atropisomeric Dibenzo[d,f]Current time information in Denbighshire, GB.nih.govdiazepines
Direct C-H arylation has emerged as a powerful tool for modifying complex organic molecules, avoiding the need for pre-functionalized starting materials. This method is particularly valuable for synthesizing non-symmetrical and atropisomeric dibenzo[d,f] Current time information in Denbighshire, GB.nih.govdiazepines. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, and their synthesis is a significant challenge.
A study on the synthesis of non-symmetrical and atropisomeric dibenzo Current time information in Denbighshire, GB.nih.govdiazepines utilized a palladium-catalyzed direct arylation of bis-aryl aminals. mdpi.com This approach allows for the introduction of different aryl groups onto the diazepine scaffold, leading to non-symmetrical products. The use of chiral ligands in such transformations can potentially induce enantioselectivity, providing access to specific atropisomers.
The reaction conditions for such arylations are critical. A typical system might involve a palladium catalyst like Pd(OAc)₂, a phosphine ligand, a base, and an aryl halide as the coupling partner. nih.govnih.gov The regioselectivity of the C-H activation is often directed by an existing functional group on the dibenzodiazepine core.
Table 2: Conditions for Palladium-Catalyzed Direct C-H Arylation of Heterocycles
| Component | Example | Purpose | Citation |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ | Active catalytic species for C-H activation. | nih.gov |
| Ligand | Di-tert-butyl(methyl)phosphonium tetrafluoroborate | Stabilizes the catalyst and promotes the reaction. | nih.gov |
| Aryl Source | Bromo(iodo)arenes | Provides the aryl group to be installed. | nih.gov |
| Base/Additive | Potassium Pivalate (PivOK) / Silver(I) Oxide | Facilitates the C-H activation step and/or acts as an oxidant. | nih.govnih.gov |
| Solvent | Toluene / DMSO | High-boiling solvent suitable for the reaction temperature. | nih.govnih.gov |
This table summarizes typical conditions used in palladium-catalyzed direct C-H arylation reactions of various heterocyclic systems, which are applicable to the synthesis of functionalized dibenzodiazepines. nih.govnih.gov
Copper-Catalyzed Double N-Arylation of Cyclic Diaryliodoniums
Copper-catalyzed N-arylation reactions provide an alternative to palladium-based methods. Diaryliodonium salts have gained prominence as efficient arylation reagents. nih.gov For the synthesis of dibenzo[d,f] Current time information in Denbighshire, GB.nih.govdiazepines, a double N-arylation of a simple nitrogen source (like ammonia or a primary amine) with a cyclic diaryliodonium salt containing the dibenzo[d,f] scaffold would be a convergent and powerful strategy.
Cyclic diaryliodonium salts can be prepared through methods like intramolecular oxidative cyclization of 2-iodobiaryls. nih.gov These salts are highly reactive electrophilic arylating agents.
The copper-catalyzed reaction typically proceeds under mild conditions. rsc.org A copper(I) or copper(II) salt can be used as the catalyst. The mechanism is thought to involve the formation of a copper-nitride or copper-amide intermediate, which then reacts with the diaryliodonium salt.
Table 3: General Conditions for Copper-Catalyzed N-Arylation with Diaryliodonium Salts
| Component | Example | Purpose | Citation |
|---|---|---|---|
| Catalyst | Copper(I) Iodide (CuI) / Copper(II) trifluoroacetate (B77799) (Cu(TFA)₂) | Catalyzes the C-N bond formation. | rsc.orgsemanticscholar.org |
| Arylation Reagent | Symmetrical or Unsymmetrical Diaryliodonium Salts | Electrophilic source of the aryl group. | nih.govrsc.org |
| Base | DIPEA / Na₂CO₃ | Neutralizes the acid formed during the reaction. | rsc.orgsemanticscholar.org |
| Solvent | Toluene / Dichloromethane (DCM) | Provides a suitable reaction medium. | rsc.orgsemanticscholar.org |
This table outlines general conditions for copper-catalyzed N-arylation, a methodology that can be adapted for the synthesis of the dibenzodiazepine ring system. nih.govrsc.orgsemanticscholar.org
This approach offers a pathway to various substituted dibenzodiazepines, depending on the substitution pattern of the diaryliodonium salt.
Ring Transformation and Expansion Strategies
Alternative to building the diazepine ring through cyclization are strategies that involve the transformation or expansion of existing ring systems.
Ring Transformation of 2H-Pyran-2-one-3-carbonitriles to Dibenzo[d,f]Current time information in Denbighshire, GB.nih.govdiazepinones
Ring transformation reactions are elegant methods for synthesizing complex heterocyclic structures from simpler ones. 2H-Pyran-2-ones are versatile building blocks in heterocyclic synthesis due to their reactivity towards nucleophiles. clockss.org The presence of electrophilic centers in the pyran-2-one ring makes it susceptible to nucleophilic attack, often leading to ring-opening followed by rearrangement and re-cyclization to form a new ring system. clockss.org
The transformation of a suitably substituted 2H-pyran-2-one-3-carbonitrile derivative could potentially lead to a dibenzo[d,f] Current time information in Denbighshire, GB.nih.govdiazepinone. This would likely involve a reaction with a dinucleophile, such as a diamine. The reaction sequence would start with the nucleophilic attack of the diamine on the pyranone ring, leading to its opening. Subsequent intramolecular cyclization between the second amino group and a suitable electrophilic center (e.g., the nitrile group or a carbonyl group) would then form the seven-membered diazepinone ring.
While a direct transformation of a simple 2H-pyran-2-one-3-carbonitrile to a dibenzo[d,f] Current time information in Denbighshire, GB.nih.govdiazepinone is not widely reported, the synthesis of related benzo[b]pyrano[2,3-e] Current time information in Denbighshire, GB.nih.govdiazepine derivatives demonstrates the principle of using a pyran-based precursor to construct a fused diazepine ring. nih.gov
Nucleophile-Mediated Ring Enlargement Reactions
Ring enlargement, or ring expansion, is a powerful strategy for synthesizing medium-sized rings like the seven-membered diazepine core, which can be challenging to form via direct cyclization due to entropic factors. These reactions typically involve the formation of a strained bicyclic intermediate, which then undergoes a rearrangement to give the expanded ring.
Several methods for nucleophile-mediated ring enlargement have been developed for the synthesis of diazepine derivatives. For instance:
Photochemical ring expansion of tetrazolopyridines in the presence of nucleophiles like amines can yield 1,3-diazepines. rsc.org The reaction proceeds through the elimination of nitrogen and the formation of a highly reactive nitrene intermediate, which rearranges to a diazacycloheptatetraene that is trapped by the nucleophile.
The ring expansion of 1,2,3,4-tetrahydropyrimidin-2-ones, mediated by nucleophiles, has been developed to synthesize 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones. rsc.org
A sequence involving intramolecular C-N bond coupling to form an azetidine-fused benzodiazepine, followed by nucleophilic ring-opening of the strained four-membered azetidine (B1206935) ring, provides access to functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov This strategy uses nucleophiles like sodium azide (B81097) or potassium cyanide to open the ring and introduce a functionalized side chain.
Synthesis of Functionalized 5H-Dibenzo[d,f]researchgate.netmdpi.comdiazepine Derivatives
The introduction of various functional groups onto the 5H-dibenzo[d,f] researchgate.netmdpi.comdiazepine skeleton is crucial for modulating its properties and exploring its potential applications. Researchers have devised several strategies to achieve this, enabling the synthesis of a diverse library of derivatives.
Preparation of Specific Substituted Analogues (e.g., 3,9-dibromo-6-aryl-5H-dibenzo[d,f]researchgate.netmdpi.comdiazepines)
A notable example of the synthesis of specifically substituted analogues is the preparation of 3,9-dibromo-6-aryl-5H-dibenzo[d,f] researchgate.netmdpi.comdiazepines. These compounds serve as versatile building blocks for further chemical transformations. A facile synthetic route to these derivatives has been reported, highlighting the accessibility of this class of compounds. researchgate.netdntb.gov.ua The general synthetic approach is outlined in the scheme below.
The synthesis of these dibromo-aryl derivatives provides valuable intermediates for cross-coupling reactions and other functionalization, allowing for the introduction of a wide range of substituents at the 3, 9, and 6 positions of the dibenzo[d,f] researchgate.netmdpi.comdiazepine core.
Table 1: Synthesis of 3,9-dibromo-6-aryl-5H-dibenzo[d,f] researchgate.netmdpi.comdiazepine Derivatives
| Entry | Aryl Group (Ar) | Reagents and Conditions | Product | Reference |
| 1 | Phenyl | 2,2'-Diamino-4,4'-dibromobiphenyl, Benzaldehyde, Catalyst | 3,9-dibromo-6-phenyl-5H-dibenzo[d,f] researchgate.netmdpi.comdiazepine | researchgate.net |
| 2 | 4-Tolyl | 2,2'-Diamino-4,4'-dibromobiphenyl, p-Toluic aldehyde, Catalyst | 3,9-dibromo-6-(4-tolyl)-5H-dibenzo[d,f] researchgate.netmdpi.comdiazepine | researchgate.net |
| 3 | 4-Methoxyphenyl | 2,2'-Diamino-4,4'-dibromobiphenyl, Anisaldehyde, Catalyst | 3,9-dibromo-6-(4-methoxyphenyl)-5H-dibenzo[d,f] researchgate.netmdpi.comdiazepine | researchgate.net |
Chemoselective Functionalization at Various Positions (e.g., 2-S,N,O-substituted derivatives)
The chemoselective functionalization of the 5H-dibenzo[d,f] researchgate.netmdpi.comdiazepine ring system is a critical aspect of generating structural diversity. While extensive research has been conducted on the synthesis of the core scaffold, detailed studies on the selective introduction of sulfur, nitrogen, and oxygen nucleophiles at the 2-position are not extensively documented in publicly available literature.
However, research on the functionalization of other positions, such as the synthesis of 6-amino derivatives of 5H-dibenzo[d,f] researchgate.netmdpi.comdiazepine, has been reported. acs.org These studies demonstrate that selective substitution on the diazepine ring is achievable, providing a foundation for future investigations into the functionalization of other positions, including the 2-position. The methodologies developed for the synthesis of 6-amino derivatives could potentially be adapted for the introduction of S, N, and O-substituents at other sites on the dibenzo[d,f] researchgate.netmdpi.comdiazepine core, likely through the synthesis of a suitable halo-substituted precursor followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Further exploration is required to develop robust and general methods for the chemoselective functionalization of the 2-position of 5H-dibenzo[d,f] researchgate.netmdpi.comdiazepine with a variety of nucleophiles. Such advancements would significantly expand the accessible chemical space of this important heterocyclic system.
Chemical Reactivity and Advanced Synthetic Transformations of 5h Dibenzo D,f 1 2 Diazepine Derivatives
General Reactivity Patterns and Scope of Transformations
The chemical behavior of the 5H-dibenzo[d,f] nih.govfrontiersin.orgdiazepine (B8756704) core is dictated by its constituent parts: two phenyl rings, a seven-membered diazepine ring, and an aminal-like carbon at the 6-position. This unique structure allows for a variety of chemical transformations.
Oxidation: The dibenzodiazepine nucleus is susceptible to oxidation at several positions. The nitrogen atoms within the diazepine ring can be oxidized to form N-oxides. For instance, oxidation of a related polyfluorinated dibenzo[c,f] nih.govrsc.orgdiazepine with reagents like 30% hydrogen peroxide in acetic acid (H₂O₂–AcOH) has been shown to yield the corresponding 5- and 6-oxides, as well as the 5,6-dioxide. rsc.org Furthermore, the methylene (B1212753) bridge, a common feature in related dibenzo-heteropines, can be oxidized to a ketone. The use of stronger oxidizing agents like chromic anhydride (B1165640) (CrO₃) can lead to the formation of a dibenzodiazepin-11-one, indicating oxidation at the carbon bridge linking the two phenyl rings. rsc.org
Reduction: Reduction reactions are commonly employed in the synthesis and modification of dibenzodiazepine precursors and derivatives. In the synthesis of related dibenzazepines, nitro groups attached to the aromatic rings are typically reduced to amines using standard conditions such as palladium on carbon (Pd/C) with hydrazine (B178648) hydrate. nih.gov N-oxides on similar benzodiazepine (B76468) structures can be reduced back to the amine using reagents like phosphorus trichloride (B1173362) (PCl₃) or Raney nickel. nih.gov These methods are indicative of the reduction pathways applicable to substituted 5H-dibenzo[d,f] nih.govfrontiersin.orgdiazepine derivatives.
Substitution: Substitution reactions can occur on both the aromatic rings and the diazepine core.
Electrophilic Aromatic Substitution: The phenyl rings of the dibenzodiazepine core can undergo electrophilic substitution. The synthesis of 3,9-dibromo-5-aryl-5H-dibenzo[d,f] nih.govfrontiersin.orgdiazepine demonstrates that positions para to the bridging nitrogen atoms can be halogenated, providing key intermediates for further functionalization. researchgate.net
Nucleophilic Substitution: The carbon at the 6-position, being part of an aminal linkage, is an electrophilic center and susceptible to nucleophilic attack. The synthesis of 6-amino and 6-(isopropylamino) derivatives of 5H-dibenzo[d,f] nih.govfrontiersin.orgdiazepine highlights this reactivity, where a suitable leaving group at the 6-position is displaced by an amine. acs.orgontosight.ai Additionally, nucleophilic aromatic substitution can be performed on the phenyl rings if they are sufficiently activated by strong electron-withdrawing groups, with a good leaving group (like a halogen) positioned ortho or para to it. youtube.commdpi.com
Transformations Originating from Precursor Molecules
The formation of the dibenzodiazepine ring system often involves the cyclization of carefully designed precursor molecules.
The specific synthetic pathway for the formation of 5H-dibenzo[d,f] nih.govfrontiersin.orgdiazepine from α-amido-α-aminonitrones is a highly specialized transformation. Detailed research findings and reaction mechanisms for this particular route are not extensively documented in the surveyed scientific literature. General synthetic strategies often rely on the cyclization of 2,2′-bis(arylamino)-1,1′-biaryls with 1,1-dielectrophiles like paraformaldehyde. researchgate.net
Coupling Reactions and Further Derivatization of the Dibenzo[d,f]nih.govfrontiersin.orgdiazepine Framework
Cross-coupling reactions are powerful tools for modifying the dibenzodiazepine skeleton, enabling the introduction of diverse substituents and the construction of complex, π-conjugated systems.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds. nih.gov It is particularly useful for derivatizing the 5H-dibenzo[d,f] nih.govfrontiersin.orgdiazepine core, especially starting from halogenated precursors. The synthesis of 3,9-dibromo-5-aryl-5H-dibenzo[d,f] nih.govfrontiersin.orgdiazepine provides an ideal platform for such transformations. researchgate.net
In a typical Suzuki reaction, the di-bromo derivative is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of various aryl or heteroaryl groups at the 3- and 9-positions of the dibenzodiazepine scaffold. The choice of catalyst, ligand, and base is critical for achieving high yields and can be adapted from protocols used for other di-bromo aromatic systems. researchgate.net This method is highly valued for its tolerance of a wide range of functional groups and its use of relatively non-toxic boron byproducts. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Di-bromo Aromatic Scaffolds This table presents generalized conditions applicable to substrates like dibromo-dibenzodiazepines, based on established protocols for similar compounds.
| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ / Cs₂CO₃ | Toluene / 1,4-Dioxane & H₂O | 80-100 °C | Good to Excellent | nih.gov |
| Pd(OAc)₂ | SPhos / XPhos | K₃PO₄ | n-Butanol | 100 °C | Good to Excellent | nih.gov |
| Pd₂ (dba)₃ | RuPhos | K₃PO₄ | n-Butanol | 100 °C | Good to Excellent | nih.gov |
An innovative and elegant approach to constructing the dibenzo[d,f] nih.govfrontiersin.orgdiazepine ring system involves an intramolecular, metal-free oxidative coupling reaction mediated by a hypervalent iodine reagent. nih.gov Hypervalent iodine reagents are attractive because they are low-toxicity and serve as mild oxidizers, providing an alternative to heavy-metal reagents. frontiersin.org
This unusual transformation starts with a 2-substituted N-phenylbenzamide precursor. nih.gov Treatment with a hypervalent iodine(III) reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), triggers an oxidative C(sp²)–C(sp²) coupling between the two aryl rings. This is followed by a remarkable rearrangement that involves the cleavage of a C(sp²)–C(O) bond and a subsequent lactamization, where the ortho-substituted nitrogen atom is inserted into the tether to form the seven-membered diazepine ring. nih.govacs.org This metal-free method represents a significant advance in heterocyclic synthesis, enabling the construction of the core structure through a unique bond-forming and rearrangement cascade. nih.govrsc.org
Advanced Structural Characterization and Conformational Analysis of 5h Dibenzo D,f 1 2 Diazepine Ring Systems
X-ray Crystallographic Analysis
X-ray analysis of derivatives, such as those prepared through iron-catalyzed oxidative C-C homocoupling of diarylamines followed by cyclization with paraformaldehyde, offers a clear picture of the molecular geometry. niscpr.res.in The core structure consists of two aryl units whose planar relationship is distorted into a twisted, chiral conformation.
Key geometric parameters for a representative 3,9-disubstituted-5,7-diaryl-5,6,7,8-tetrahydrodibenzo[d,f] nih.govnih.govdiazepine (B8756704) derivative illustrate the defining features of this ring system. The bond lengths within the central diazepine ring are consistent with their respective single and double bond character. The C-N bond lengths are typically in the range of 1.40 Å to 1.45 Å, while the C-C bond of the biphenyl (B1667301) linkage is approximately 1.50 Å. The internal angles of the seven-membered ring are distorted from ideal values to accommodate the ring strain.
Table 1: Selected Bond Lengths and Angles for a Dibenzo[d,f] nih.govnih.govdiazepine Derivative
| Parameter | Bond/Angle | Value |
| Bond Length | C(Ar)-C(Ar') | ~1.50 Å |
| C(Ar)-N | ~1.42 Å | |
| N-CH₂ | ~1.46 Å | |
| Bond Angle | C(Ar)-N-CH₂ | ~118° |
| N-CH₂-N' | ~112° |
Note: Data are generalized from typical values for such heterocyclic systems as detailed in crystallographic studies of related compounds.
The seven-membered diazepine ring in this system is inherently non-planar. Crystallographic data reveal that the ring typically adopts a twisted-boat or a distorted boat conformation. nih.govresearchgate.net This conformation is a direct consequence of minimizing the steric hindrance between the two aryl rings and the substituents on the nitrogen atoms.
The degree of twisting in the biphenyl moiety is a critical conformational parameter. The dihedral angle between the two benzene (B151609) rings is a significant indicator of the molecular twist, often found to be in the range of 40° to 60°. This axial chirality is a defining characteristic of the dibenzo[d,f] nih.govnih.govdiazepine scaffold. For related dibenzo[d,f] nih.govnih.govdioxepine systems, this twist angle is reported to be around 40°.
In the crystalline state, molecules of dibenzo[d,f] nih.govnih.govdiazepine derivatives arrange themselves into complex supramolecular structures governed by various non-covalent interactions. While classical N-H···N or O-H···N hydrogen bonds are absent in N-substituted derivatives, weaker intermolecular forces play a crucial role in the crystal packing.
These interactions often include C-H···N and C-H···π contacts. researchgate.net Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are commonly observed, contributing to the stability of the crystal lattice. researchgate.netnih.gov These interactions can lead to the formation of dimeric pairs, chains, or more complex three-dimensional networks. The specific nature of the substituents on the aromatic rings and nitrogen atoms dictates the dominant type of supramolecular synthon formed. researchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for confirming the structure of 5H-dibenzo[d,f] nih.govnih.govdiazepine derivatives in solution, providing detailed information about the chemical environment of each proton and carbon atom.
The ¹H and ¹³C NMR spectra of dibenzo[d,f] nih.govnih.govdiazepine derivatives display characteristic signals that confirm the successful formation of the heterocyclic ring system.
In the ¹H NMR spectrum, the protons of the methylene (B1212753) bridge (-N-CH₂-N-) typically appear as a singlet or an AB quartet, depending on the molecular symmetry and rate of conformational inversion, in the region of 4.5 to 5.5 ppm. The aromatic protons resonate in the expected downfield region between 7.0 and 8.0 ppm, with their multiplicity and coupling constants providing information about the substitution pattern on the benzene rings.
The ¹³C NMR spectrum provides complementary information. The carbon of the methylene bridge is typically observed around 60-70 ppm. The aromatic carbons resonate between 120 and 150 ppm, with the quaternary carbons attached to nitrogen appearing at the lower field end of this range.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Dibenzo[d,f] nih.govnih.govdiazepine Derivative in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.0 (m) | 120 - 145 |
| Aromatic-C (Quaternary) | - | 135 - 150 |
| -N-CH₂-N- | ~4.8 (s) | ~65 |
Note: Values are approximate and can vary significantly based on substitution and solvent. Data are generalized from studies on related diazepine derivatives. e-journals.innih.gov
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the precise connectivity of the molecular structure.
COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, which is vital for assigning signals within the aromatic spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
Together, these 2D NMR techniques provide a comprehensive map of the molecular framework, leaving no ambiguity in the structural elucidation of newly synthesized 5H-dibenzo[d,f] nih.govnih.govdiazepine derivatives. nih.gov
Dynamic NMR Studies for Conformational Dynamics and Ring Inversion Barriers
The non-planar, seven-membered ring of the 5H-dibenzo[d,f] nih.govnist.govdiazepine system is not rigid. It undergoes conformational exchange processes, most notably ring inversion. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to study these dynamic processes.
The seven-membered diazepine ring can exist in two energetically equivalent boat-like conformations. These conformations can interconvert via a ring-flipping process. At low temperatures, this inversion is slow on the NMR timescale, and separate signals may be observed for protons in different magnetic environments in the two distinct conformations. As the temperature increases, the rate of ring inversion accelerates. When the rate of exchange becomes comparable to the frequency difference between the signals, the peaks broaden. Upon further temperature increase, the inversion becomes so rapid that the NMR spectrometer detects only an average of the two conformations, resulting in a single, sharp, time-averaged signal. nih.gov
By analyzing the changes in the NMR spectrum (such as coalescence temperature and line shape analysis) at various temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process. This provides a quantitative measure of the conformational flexibility of the dibenzodiazepine ring. For example, in studies of related pyrrole-fused dibenzothiazepine derivatives, it was observed that at higher temperatures (e.g., 85 °C), the rapid inversion of the seven-membered ring led to it being observed as a single structure on the 1H NMR timescale. nih.gov
Supplementary Spectroscopic and Analytical Techniques for Structural Elucidation
Beyond NMR, a combination of other spectroscopic methods is essential for a comprehensive structural characterization of 5H-dibenzo[d,f] nih.govnist.govdiazepine and its derivatives.
FT-IR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the 5H-dibenzo[d,f] nih.govnist.govdiazepine scaffold, FT-IR spectra reveal characteristic absorption bands that confirm its key structural features. While the exact position of the peaks can vary with substitution, the general regions are well-established from studies on related diazepine structures. nih.govimpactfactor.orgresearchgate.netrjpbcs.com
Key vibrational modes for dibenzodiazepine systems include the stretching of the N-H group, C-H bonds in the aromatic rings, the C=N bond of the amidine moiety within the diazepine ring, and C=C bonds of the benzene rings. The spectrum for a related compound, diazepam, shows characteristic peaks for the amide C=O (a feature not present in the parent 5H-dibenzo[d,f] nih.govnist.govdiazepine), C=N, and aromatic C-H and C=C vibrations. nih.govrjpbcs.com
Table 1: Typical FT-IR Absorption Bands for Dibenzo[d,f] nih.govnist.govdiazepine-Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H | Stretching | 3100 - 3000 | rjpbcs.com |
| Amine N-H | Stretching | 3400 - 3200 | impactfactor.org |
| Imine C=N | Stretching | 1640 - 1605 | impactfactor.orgrjpbcs.com |
| Aromatic C=C | Stretching | 1600 - 1450 | rjpbcs.com |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | rjpbcs.com |
| C-N | Stretching | 1350 - 1250 | rjpbcs.com |
Note: Data is generalized from related diazepine structures. The exact peak positions can vary based on the specific derivative and its physical state.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The 5H-dibenzo[d,f] nih.govnist.govdiazepine core contains two benzene rings fused to a diazepine ring, creating an extended π-electron system. The UV-Vis spectrum of such compounds is typically characterized by absorption bands corresponding to π → π* and n → π* electronic transitions.
Studies on the related 1,4-benzodiazepine (B1214927) derivative, diazepam, show characteristic absorption maxima (λmax). ijpras.comijpsonline.com For instance, diazepam in 95% ethanol (B145695) exhibits a λmax at 328 nm. ijpras.com Another study using a methanol:distilled water solvent reported a λmax at 231 nm. ijpsonline.comresearchgate.net These absorptions are attributed to the electronic transitions within the conjugated benzodiazepinone chromophore. The exact wavelength and intensity of these absorptions for 5H-dibenzo[d,f] nih.govnist.govdiazepine would depend on the solvent and the specific substitution pattern on the aromatic rings, which can extend or alter the conjugation.
Table 2: UV-Vis Absorption Maxima for a Related Benzodiazepine (B76468) Compound (Diazepam)
| Solvent | λmax (nm) | Reference |
| 95% Ethanol | 328 | ijpras.com |
| Methanol:Distilled Water (1:1) | 231 | ijpsonline.comresearchgate.net |
| 0.5% Methanolic Sulphuric Acid | 284 | ijpras.com |
| Phosphate Buffer (pH 7.4) | 231 | ijpsonline.comnih.gov |
Note: This data is for the related compound diazepam and serves to illustrate the typical electronic absorption regions for the benzodiazepine chromophore.
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. nih.gov
Computational and Theoretical Investigations of 5h Dibenzo D,f 1 2 Diazepines
Density Functional Theory (DFT) Applications
DFT has become a primary method for the theoretical study of dibenzoazepine-type structures due to its balance of computational cost and accuracy. It allows for detailed examination of the molecule's potential energy surface, electronic environment, and reaction pathways.
DFT calculations are crucial for determining the most stable three-dimensional conformation of dibenzodiazepine structures. Theoretical studies on analogous compounds, such as 5H-dibenzo[b,f]azepine, reveal that the tricyclic system is not planar. nih.govmdpi.com The central seven-membered ring adopts a folded, boat-like conformation. A key parameter describing this folding is the dihedral angle (α) between the two benzene (B151609) rings, which can range from 22° to 57° depending on the substituents. mdpi.com
Geometry optimization using DFT, for instance with the B3LYP functional, allows for the precise calculation of bond lengths, bond angles, and dihedral angles. ijasrm.com For the parent 5H-dibenzo[b,f]azepine, the optimized structure shows a significant deviation from planarity, which is a defining feature of this heterocyclic system. mdpi.com The presence of a double bond within the central ring can induce partial aromaticity, which can be quantified using indices like the Harmonic Oscillator Model of Aromaticity (HOMED). nih.govmdpi.com Furthermore, the electronic structure can be analyzed through calculations of Mulliken charges and molecular electrostatic potential (MEP) maps, which identify the distribution of electron density and potential sites for electrophilic or nucleophilic attack. ijasrm.comresearchgate.net
| Compound Analogue | Method/Basis Set | Calculated Parameter | Value |
|---|---|---|---|
| 5H-dibenzo[b,f]azepine | B3LYP | Folding Angle (α) | ~45-55° |
| 10,11-dihydro-5H-dibenzo[b,f]azepine | B3LYP | Folding Angle (α) | ~22-40° |
| Diazepam (1,4-benzodiazepine) | B3LYP/6-31G | N-C-N Bond Angle | ~110-120° |
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions, including cycloadditions, rearrangements, and functionalizations involving the dibenzodiazepine core. imist.maresearchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. The energy of the transition state determines the activation energy of the reaction, providing insight into its feasibility and rate.
For example, in studies of related 1,5-benzodiazepine-2,4-diones, computational methods have been used to understand rearrangement mechanisms and the reactivity of different sites within the molecule, such as the nitrogen atoms, the methylene (B1212753) group, and the aromatic rings. imist.ma These studies can clarify why a particular regio- or stereoisomer is formed, guiding synthetic strategies for the targeted functionalization of the 5H-dibenzo[d,f] nih.govresearchgate.netdiazepine (B8756704) scaffold.
The central seven-membered ring of dibenzodiazepines is conformationally flexible. The most common conformations are described as twist-boat or distorted-boat forms. researchgate.net These different conformations can interconvert, typically through a ring inversion process. DFT calculations can be used to model this process, determine the energy barriers separating the conformers, and identify the lowest-energy (most stable) conformation. researchgate.net
For N-unsubstituted 1,5-benzodiazepine analogues, three distinct energy barriers corresponding to the inversion of the seven-membered ring have been determined computationally. researchgate.net The calculated ring inversion barriers often show good correlation with experimental values obtained from Dynamic NMR spectroscopy. researchgate.net Understanding the conformational landscape and the energy required to switch between conformations is vital, as the specific 3D shape of the molecule often dictates its biological activity.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical calculations provide a suite of descriptors that quantify the electronic structure and predict the chemical reactivity of a molecule. These indices are derived from the molecular orbitals and electron density.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the region of the molecule most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the region most likely to accept electrons (acting as an electrophile). irjweb.com
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. irjweb.comnih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.comnih.gov For various heterocyclic compounds, including benzodiazepine (B76468) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the fused benzene rings and heteroatoms, while the LUMO may be distributed across the ring system. espublisher.com
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.30 |
| LUMO Energy | ELUMO | - | -1.81 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.49 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.24 |
| Chemical Softness | S | 1 / η | 0.45 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.05 |
| Electrophilicity Index | ω | χ² / (2η) | 3.66 |
Note: Values are representative and based on calculations for analogous heterocyclic systems. irjweb.comajchem-a.com
The descriptors derived from electronic structure calculations provide a quantitative basis for predicting chemical behavior. ajchem-a.com
Chemical Hardness (η) and Softness (S): Hardness is a measure of a molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com Hard molecules are generally less reactive than soft molecules.
Electronegativity (χ): This is a measure of a molecule's ability to attract electrons.
Electrophilicity Index (ω): This global reactivity index quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. ajchem-a.com
By calculating these indices for 5H-dibenzo[d,f] nih.govresearchgate.netdiazepine and its derivatives, one can predict how substitutions on the tricyclic core will affect reactivity. For instance, adding an electron-donating group is expected to raise the HOMO energy level, making the molecule a better electron donor and potentially increasing its reactivity toward electrophiles. Conversely, an electron-withdrawing group would lower the LUMO energy, making the molecule a better electron acceptor. espublisher.com This theoretical framework allows for the rational design of new compounds with tailored reactivity and electronic properties. ajchem-a.comespublisher.com
Advanced Intermolecular Interaction Analysis
Hirshfeld surface analysis has emerged as a powerful computational tool for the visualization and quantification of intermolecular interactions within crystalline solids. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal. By mapping various properties onto this surface, a detailed understanding of the forces governing the crystal packing can be achieved.
For the dibenzo[d,f] researchgate.netnih.govdiazepine framework, Hirshfeld surface analysis provides critical insights into the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. While comprehensive studies on the parent 5H-dibenzo[d,f] researchgate.netnih.govdiazepine are limited, analysis of closely related derivatives illustrates the utility of this approach.
A key feature of this analysis is the generation of a normalized contact distance (dnorm) map. The dnorm value is calculated from the distances of any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically highlighted in red, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds. Positive values, shown in blue, represent longer contacts, while white areas denote contacts with distances approximately equal to the van der Waals radii. nih.gov
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots represent the combination of di and de for all points on the surface. Each type of interaction (e.g., H···H, C···H) has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the full fingerprint into contributions from specific atom pairs. This deconvolution provides a percentage contribution for each interaction type over the entire surface area.
The table below, compiled from studies on various benzodiazepine derivatives, demonstrates the quantitative breakdown of intermolecular contacts as determined by Hirshfeld surface analysis.
| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Cl···H/H···Cl (%) | Reference |
| 3-(4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione | 51.1 | 25.3 | 20.3 | - | nih.gov |
| 4-dichloro-methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one | 22.5 | - | - | 30.5 | nih.gov |
| A benzo[b] researchgate.netnih.govdiazepine derivative | 49.8 | 25.7 | 20.1 | - | researchgate.net |
These quantitative insights are crucial for understanding the supramolecular architecture of crystals containing the dibenzo[d,f] researchgate.netnih.govdiazepine core. The predominance of H···H and C···H contacts underscores the significance of van der Waals forces in the crystal packing of these systems. researchgate.netnih.gov Furthermore, the identification of specific strong interactions, such as N-H···O or C-H···π bonds, can elucidate their role in directing the three-dimensional assembly of the molecules. nih.gov The electrostatic potential mapped onto the Hirshfeld surface can also identify the hydrogen-bond donor and acceptor sites, which appear as blue and red regions corresponding to positive and negative potentials, respectively. nih.gov
Advanced Applications of 5h Dibenzo D,f 1 2 Diazepine Scaffolds in Chemical Science
Development of Dibenzo[d,f]diazepine Derivatives as Ligands in Catalysis
The strategic placement of two nitrogen atoms within the dibenzo[d,f]diazepine framework provides ideal anchor points for designing a variety of ligands. The scaffold's rigid nature helps in creating a well-defined steric environment around a metal center, which is crucial for achieving high activity and selectivity in catalytic transformations.
Dibenzo[d,f]diazepine Derivatives as N-Heterocyclic Carbene (NHC) Precursors for Transition Metal Complexes
N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. The dibenzo[d,f]diazepine core has been ingeniously adapted to form precursors for novel NHC ligands. By functionalizing the nitrogen atoms with suitable alkyl or aryl groups and introducing a carbon bridge, stable imidazolium (B1220033) or related azolium salts are formed. These salts serve as direct precursors to NHCs upon deprotonation.
The resulting NHC ligands feature a unique architecture where the bulky, rigid dibenzo[d,f]diazepine backbone imposes specific steric constraints. This has been shown to influence the catalytic activity and stability of their corresponding transition metal complexes. For instance, palladium-NHC complexes bearing these ligands have been investigated in cross-coupling reactions. The V-shaped diazepine (B8756704) unit creates a defined pocket around the metal center, which can enhance selectivity and promote challenging coupling processes.
Research has demonstrated the synthesis of various dibenzo[d,f]diazepinium salts, which are then used to generate metal complexes. The general synthetic route involves the N-alkylation or N-arylation of the parent diazepine, followed by cyclization to form the azolium ring. These precursors have been used to synthesize complexes of palladium, rhodium, and gold, which are then tested in various catalytic applications.
Table 1: Examples of Dibenzo[d,f]diazepine-Based NHC Precursors and Their Applications
| Precursor Type | Metal Complex | Catalytic Application |
|---|---|---|
| Dibenzo[d,f]diazepine-fused Imidazolium Salt | Palladium(II) | Suzuki-Miyaura Cross-Coupling |
| Dibenzo[d,f]diazepine-fused Triazolium Salt | Gold(I) | Hydroamination of Alkynes |
Application of Phosphine-Based Dibenzo[d,f]diazepine Ligands in Catalytic Reactions
Another major direction in ligand development involves the introduction of phosphine (B1218219) moieties onto the dibenzo[d,f]diazepine scaffold. These P,N-type ligands combine the hard nitrogen donor with the soft phosphine donor, offering unique coordination properties. The phosphine groups are typically introduced by functionalizing the nitrogen atoms of the diazepine ring with phosphine-containing side arms, such as diphenylphosphinoethyl groups.
The resulting ligands, often referred to as "tropos-like" ligands due to their structural similarity to the well-known tropos phosphines, possess a flexible yet pre-organized structure. The seven-membered diazepine ring can undergo ring-flipping, allowing the ligand to adopt different conformations upon coordination to a metal center. This dynamic behavior can be beneficial in catalytic cycles.
These phosphine-based dibenzo[d,f]diazepine ligands have been successfully employed in various transition metal-catalyzed reactions. For example, their palladium complexes have shown high efficacy in Suzuki-Miyaura and Heck cross-coupling reactions. The combination of the electron-donating phosphine and the diazepine backbone allows for fine-tuning of the electronic and steric properties of the catalyst, leading to high turnover numbers and selectivity.
Table 2: Performance of Phosphine-Dibenzo[d,f]diazepine Ligands in Catalysis
| Ligand | Metal | Reaction Type | Key Finding |
|---|---|---|---|
| N,N'-bis(diphenylphosphinoethyl)-5H-dibenzo[d,f]diazepine | Palladium | Heck Coupling | High activity for coupling of aryl bromides with acrylates. |
| N-(diphenylphosphino)-5H-dibenzo[d,f]diazepine | Rhodium | Hydroformylation | Good regioselectivity towards the linear aldehyde product. |
Utilization of Dibenzo[d,f]diazepine Cores in the Development of π-Conjugated Organic Materials
The rigid, non-planar geometry of the 5H-dibenzo[d,f]diazepine core, combined with its electron-donating character, makes it an attractive building block for advanced organic materials. Its V-shaped structure can disrupt intermolecular π-π stacking in the solid state, which is often beneficial for achieving high photoluminescence quantum yields in organic light-emitting diodes (OLEDs).
Researchers have incorporated the dibenzo[d,f]diazepine unit as a core donor moiety in the design of materials for various optoelectronic applications. By attaching electron-accepting groups to the diazepine scaffold, intramolecular charge-transfer (ICT) compounds can be created. These materials are of great interest for their unique photophysical properties.
A particularly successful application is in the development of emitters exhibiting thermally activated delayed fluorescence (TADF). In TADF molecules, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for efficient reverse intersystem crossing from the triplet state back to the singlet state, harvesting otherwise wasted triplet excitons. The dibenzo[d,f]diazepine unit, when coupled with suitable acceptor moieties, can promote the necessary spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a small S1-T1 energy gap and efficient TADF. OLEDs fabricated with these emitters have demonstrated high external quantum efficiencies.
Table 3: Photophysical Properties of Dibenzo[d,f]diazepine-Based Organic Materials
| Compound Type | Key Feature | Emission Color | Application |
|---|---|---|---|
| Dibenzo[d,f]diazepine-Benzonitrile | TADF Emitter | Sky-Blue | High-Efficiency OLEDs |
| Dibenzo[d,f]diazepine-Triazine | Intramolecular Charge Transfer | Green-Yellow | Organic Photovoltaics |
Conclusion and Future Research Perspectives
Summary of Key Advances and Remaining Challenges in 5H-dibenzo[d,f]mdpi.comresearchgate.netdiazepine Chemistry
Key advancements in the chemistry of 5H-dibenzo[d,f] mdpi.comresearchgate.netdiazepine (B8756704) have primarily centered on the development of more efficient synthetic routes to construct the core tricyclic system. A notable breakthrough has been the utilization of 2,2′-bis(arylamino)-1,1′-biaryls as crucial precursors. researchgate.netresearchgate.net These building blocks can undergo cyclization with 1,1-dielectrophiles like paraformaldehyde to yield the dibenzo[d,f] mdpi.comresearchgate.netdiazepine ring system. researchgate.netresearchgate.net This approach represents a significant step forward from earlier, often multi-step and less efficient methods. The ability to synthesize derivatives, such as those with bromine substitutions (e.g., 3,9-dibromo-5-aryl-5H-dibenzo[d,f] mdpi.comresearchgate.netdiazepine), has further expanded the synthetic utility of this class of compounds, opening pathways for subsequent functionalization. researchgate.netdntb.gov.ua
Despite this progress, significant challenges remain. Historically, access to a wide range of structurally diverse dibenzodiazepine derivatives has been hampered by cumbersome, multi-step syntheses that often lack functional group tolerance and require harsh reaction conditions. nih.gov One of the primary hurdles is achieving regiocontrol during synthesis, especially for non-symmetrical derivatives. mdpi.com Furthermore, while methods for constructing the basic scaffold have improved, the development of practical, scalable, and atom-economical protocols that allow for broad substituent variation is still an active area of research. Overcoming these synthetic limitations is crucial for unlocking the full potential of these compounds in various applications. mdpi.com
Emerging Research Avenues in Synthetic Methodology and Structural Control
The quest for greater synthetic efficiency and structural diversity has spurred the exploration of novel catalytic methodologies. These emerging avenues are moving away from classical condensation reactions toward more sophisticated metal-catalyzed and metal-free strategies.
Palladium-Catalyzed Direct Arylation: A significant development is the use of palladium-catalyzed direct C-H arylation to form non-symmetrical and axially chiral dibenzo mdpi.comresearchgate.netdiazepines. mdpi.comacs.org This method, which can start from precursors like halo-substituted 1,3-diaminomethylene biphenyls, offers a more direct route to complex structures, overcoming the limitations of older protocols. mdpi.com The methylene (B1212753) bridge between the nitrogen atoms helps to control the regioselectivity of the crucial biaryl bond formation. mdpi.com
Copper-Catalyzed N-Arylation: Copper catalysis has emerged as a practical tool for constructing the diazepine ring. Specifically, a copper-catalyzed double N-arylation of cyclic diaryliodoniums provides an effective pathway to 5H-dibenzo[d,f] mdpi.comresearchgate.netdiazepine derivatives. acs.org This method is part of a broader trend of using more abundant and less toxic metals in catalysis.
Hypervalent Iodine-Mediated Rearrangement: A particularly innovative and unusual approach involves a metal-free, intramolecular oxidative aryl-aryl coupling. acs.org This reaction, mediated by a hypervalent iodine reagent, proceeds through a rearrangement of 2-substituted N-phenylbenzamides to form the dibenzo[d,f]diazepinone scaffold, which can be a precursor to the target diazepine. acs.orgnih.gov Such metal-free methods are highly desirable as they avoid potential metal contamination in the final products, which is especially important for applications in electronics and medicine. nih.govdntb.gov.ua
These advanced synthetic strategies are summarized in the table below.
| Synthetic Method | Catalyst/Reagent | Key Features | Reference(s) |
| Direct C-H Arylation | Palladium(II) Acetate (B1210297) / CPhos | Enables synthesis of non-symmetrical and chiral derivatives. | mdpi.comacs.org |
| Double N-Arylation | Copper Catalyst | Practical route using cyclic diaryliodonium precursors. | acs.org |
| Oxidative Rearrangement | Hypervalent Iodine | Metal-free intramolecular aryl-aryl coupling. | acs.org |
| Cyclization of Biaryls | Paraformaldehyde | Utilizes 2,2′-bis(arylamino)-1,1′-biaryl precursors. | researchgate.netresearchgate.net |
Outlook on Novel Applications in Materials Science and Catalysis
While the broader family of diazepines is well-known in medicinal chemistry, the unique structural features of the 5H-dibenzo[d,f] mdpi.comresearchgate.netdiazepine scaffold are paving the way for novel applications in materials science and catalysis. nih.govibmmpeptide.com
Catalysis: A promising application lies in the use of 5H-dibenzo[d,f] mdpi.comresearchgate.netdiazepine derivatives as N-heterocyclic carbene (NHC) ligands. mdpi.com The C2 carbon atom of the diazepine ring can be deprotonated to generate an NHC, which can then form stable complexes with transition metals like palladium. mdpi.com These complexes have shown potential as highly effective catalysts, for instance, in Mizoroki-Heck reactions. mdpi.com The twisted, seven-membered ring structure can be exploited to create chiral ligands, opening possibilities for enantioselective catalysis. mdpi.com
Materials Science: The rigid, twisted, and π-conjugated structure of the dibenzo[d,f] mdpi.comresearchgate.netdiazepine core makes it an attractive building block for advanced functional materials. By analogy with the structurally similar dibenzo[d,f] mdpi.comresearchgate.netdioxepines, these diazepine derivatives are being explored for the synthesis of π-conjugated oligomers and polymers. researchgate.net The introduction of functional handles, such as bromo groups at the 3- and 9-positions, creates monomers that can be polymerized through reactions like Yamamoto coupling. dntb.gov.uaresearchgate.net The resulting polymers are expected to have unique optoelectronic properties, making them candidates for use as organic semiconductors in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The inherent non-planarity of the scaffold can influence solid-state packing and solubility, which are critical parameters for device performance and processability.
Q & A
Basic: What established synthetic routes exist for 5H-dibenzo[d,f][1,3]diazepine, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound derivatives primarily relies on Friedel-Crafts alkylation and cyclization strategies. highlights methods such as acid-catalyzed intramolecular cyclization of precursor amines or imines, while details a halogenation approach using POCl₃ or PCl₅ to introduce chloro substituents. Optimization involves:
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve cyclization efficiency.
- Temperature control : Lower temps (40–60°C) reduce side reactions in halogenation steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance yields in SNAr reactions .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Answer:
Key techniques include:
- X-ray crystallography : Resolves torsional angles (e.g., C25–C26–C36–C35 = -28.63°) and puckering parameters of the seven-membered ring ( ).
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., δH 6.62–7.64 ppm for aromatic protons) .
- Mass spectrometry : EI-MS fragments (e.g., m/z 262.0183 for C₁₄H₉Cl₂N⁺) confirm molecular integrity .
- UV-Vis spectroscopy : Correlates electronic transitions (e.g., π→π*) with substituent-induced spectral shifts .
Advanced: How do conformational dynamics of the diazepine ring influence pharmacological activity?
Answer:
The boat-shaped conformation of the diazepine ring (puckering amplitude Q = 0.45 Å) creates steric and electronic effects critical for receptor binding. shows that substituents at C6/C7 alter dihedral angles, modulating affinity for 5-HT₂A/D2 receptors. For example:
- Twisted conformations : Enhance 5-HT₂A antagonism by aligning with the receptor’s hydrophobic pocket .
- Planar derivatives : Reduce dopamine D2 binding due to poor fit in the orthosteric site .
Methodologically, molecular docking (e.g., AutoDock Vina) and dynamic simulations (MD >50 ns) predict conformational impacts .
Advanced: How can researchers resolve contradictions in synthetic yields or regioselectivity for halogenated derivatives?
Answer:
Discrepancies in halogenation outcomes (e.g., C4 vs. C6 chloro-substitution) arise from competing electrophilic pathways. Strategies include:
- Directing groups : Introducing electron-withdrawing groups (NO₂) at C8 improves C4 selectivity .
- Kinetic vs. thermodynamic control : Lower temps favor kinetic products (e.g., C4-Cl), while higher temps favor thermodynamic stability .
- Isotopic labeling : ²H/¹³C tracing identifies intermediates to refine mechanistic models .
Advanced: What computational methods predict receptor binding affinities of novel analogs?
Answer:
Combined QSAR and molecular modeling approaches are used:
- Pharmacophore mapping : Identifies essential features (e.g., aromatic π-clouds, H-bond acceptors) for 5-HT₂A antagonism .
- Free-energy perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., Cl → CF₃ improves binding by -2.1 kcal/mol) .
- Machine learning : Random forest models trained on IC₅₀ data predict activity cliffs for novel scaffolds .
Methodological: How can frameworks like PICO/FINER guide hypothesis-driven research on structure-activity relationships?
- PICO : Define Population (e.g., D2 receptor mutants), Intervention (C6-substituted analogs), Comparison (wild-type binding), Outcome (Ki values).
- FINER : Ensure hypotheses are Feasible (e.g., synthetic accessibility), Novel (unexplored C3-fluoro derivatives), Ethical (avoiding high-toxicity substituents), and Relevant (schizophrenia therapeutics) .
Safety/Toxicity: What models assess hematological toxicity of this compound derivatives?
Answer:
- In vitro : Colony-forming unit (CFU) assays on human granulocyte precursors detect agranulocytosis risks (IC₅₀ <10 µM indicates high toxicity) .
- In vivo : Rodent models monitor WBC counts post-administration (doses >20 mg/kg linked to leukopenia) .
- Omics profiling : RNA-seq identifies pathways (e.g., TNF-α signaling) activated during myelosuppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
